Emtricitabine

Overview

Description

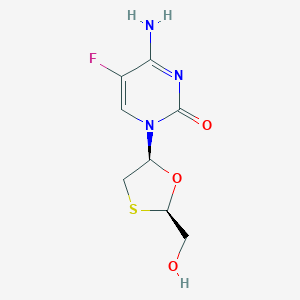

Emtricitabine (2',3'-dideoxy-5-fluoro-3'-thiacytidine) is a nucleoside reverse transcriptase inhibitor (NRTI) approved by the FDA in 2003 for the treatment of HIV-1 infection in combination with other antiretroviral agents . Structurally, it is a cytidine analog differentiated by a fluorine atom at position 5 of the pyrimidine ring, which enhances its antiviral activity and intracellular stability . Its primary mechanism involves incorporation into viral DNA, leading to chain termination via competitive inhibition of HIV reverse transcriptase (HIV-RT) .

Preparation Methods

Chiral Intermediate Synthesis via L-Menthol Derivatives

L-Menthol as a Chiral Auxiliary

The use of L-menthol as a starting material ensures stereochemical fidelity in Emtricitabine’s oxathiolane ring. In one approach, L-menthyl chloroformate reacts with 2-chloroethanol to form a chiral acetaldehyde ester intermediate, which undergoes oxidative condensation with 2,5-dihydroxy-1,4-dithiane . This method achieves a 78% yield after halogenation and coupling with silanized 5-fluorocytosine . The chiral menthyl group is later removed under weak alkaline conditions, leaving the desired (2R,5S)-configuration .

Polymorphism and Crystallization Control

This compound exhibits polymorphism, with Form I being the thermodynamically stable variant. Synthesis protocols often include X-ray powder diffraction (XRPD) to verify polymorphic identity . Recrystallization in ethanol, repeated 3–4 times, reduces impurities to <1%, yielding >99% pure crystals . Adjusting the pH to 3.5–4 during hydrolysis minimizes racemization, preserving stereochemical integrity .

Vorbrüggen Glycosylation for Nucleoside Coupling

TMSCl-NaI Promoted Glycosylation

A 2022 innovation employs chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in wet solvent to facilitate Vorbrüggen glycosylation. This method bypasses traditional Lewis acids, achieving 82% yield for the coupling of 5-fluorocytosine with the oxathiolane intermediate . The reaction proceeds at 0.1 M water concentration, enhancing regioselectivity and reducing side products .

Comparative Efficiency

Traditional methods using SnCl4 or TMSOTf require anhydrous conditions and yield 70–75% . The TMSCl-NaI system reduces reaction time by 40% (from 12 h to 7 h) and eliminates the need for rigorous drying, lowering production costs .

Asymmetric Synthesis via Diastereomeric Resolution

Solketal-Based Intermediate Synthesis

Starting with solketal (isopropylidene glycerol), a six-step sequence—esterification, hydrolysis, oxidation, condensation, acetylation, and glycosylation—generates four this compound isomers . Chiral acids like tartaric acid resolve the mixture into cis- and trans-diastereomers, with the (2R,5S)-isomer isolated at 98.5% enantiomeric excess (ee) .

Halogenation and Coupling Optimization

Halogenation of the oxathiolane intermediate with SOCl2 or PCl5 achieves >90% conversion. Subsequent coupling with 5-fluorocytosine in the presence of HMDS (hexamethyldisilazane) yields the protected nucleoside, which is deprotected using ion-exchange resin .

Recrystallization and Purification Techniques

Ethanol-Based Recrystallization

Post-hydrolysis, crude this compound is dissolved in hot ethanol (86–95°C) and cooled to 4°C, inducing crystallization. Three iterations reduce acetic acid and menthol residuals to <0.5% . Purity escalates from 85% to >99%, as quantified by HPLC .

Ion-Exchange Resin Deacidification

Cationic resins (e.g., Amberlite IR-120) replace traditional neutralization with NaOH, avoiding sodium salt byproducts. This step achieves a final pH of 6.5–7.0, critical for pharmaceutical stability .

Pharmacokinetic Considerations in Synthesis

Bioequivalence and Dissolution Profiles

Industrial Scalability and Cost Analysis

Raw Material Cost Comparison

L-menthol-based routes cost $2,300/kg, while Vorbrüggen methods reduce expenses to $1,800/kg by eliminating chiral auxiliaries . Solketal pathways are intermediate at $2,000/kg but require additional isomer separation .

Environmental Impact

Ion-exchange resins reduce wastewater acidity by 60% compared to NaOH neutralization . Solvent recovery systems reclaim >95% ethanol, cutting waste disposal costs by $150/metric ton .

Chemical Reactions Analysis

Types of Reactions

Emtricitabine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions.

Reduction: Reduction reactions are part of its synthesis process.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents for its synthesis and oxidizing agents for its degradation . The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include this compound itself and its various intermediates and by-products, depending on the specific reaction conditions .

Scientific Research Applications

Antiretroviral Therapy (ART)

Emtricitabine is a cornerstone in ART regimens for HIV-1 due to its effectiveness in suppressing viral loads and improving immune function. It works by inhibiting the reverse transcriptase enzyme, thus preventing viral replication .

Clinical Efficacy

- Combination Therapy : this compound is commonly used in fixed-dose combinations such as Atripla (efavirenz/tenofovir/emtricitabine) and Genvoya (elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide), which have demonstrated high efficacy in clinical trials .

- Long-term Outcomes : Studies have shown that patients on this compound-containing regimens maintain viral suppression over extended periods, contributing to improved quality of life and reduced transmission rates .

Pre-Exposure Prophylaxis (PrEP)

This compound, when used in conjunction with TDF, has been established as an effective PrEP option for individuals at high risk of HIV acquisition. The iPrEx trial highlighted its efficacy among men who have sex with men, demonstrating a significant reduction in HIV incidence with consistent use .

Adherence Monitoring

- Biomarkers : The effectiveness of PrEP is closely linked to adherence levels, which can be monitored through intracellular concentrations of tenofovir diphosphate (TFV-DP). High TFV-DP levels correlate with reduced HIV acquisition risk .

- Population Studies : PrEP has been shown to be effective across diverse populations, including women and heterosexual men, underscoring its versatility as a preventive measure against HIV .

Ongoing Research and Case Studies

Research continues to explore new applications for this compound beyond traditional uses:

Case Study Examples

- Hepatitis B Treatment : this compound has shown promise in treating chronic HBV infections, particularly in patients co-infected with HIV. Its dual action against both viruses allows for streamlined treatment approaches .

- Emerging Formulations : New formulations of this compound are being developed to enhance patient adherence and minimize side effects. For instance, once-daily regimens are being studied to improve compliance among patients with complex medication schedules .

Mechanism of Action

Comparison with Similar Compounds

Emtricitabine vs. Lamivudine

Structural and Mechanistic Similarities

- Both are cytidine analogs with identical 3'-thiacytidine backbones, differing only by the presence of fluorine in this compound .

- Kinetic Inhibition of HIV-RT: Parameter this compound 5'-Triphosphate Lamivudine 5'-Triphosphate Km (HIV-RT) 13 nM Not reported Ki (RNA-dependent DNA synthesis) 0.6 µM 0.97 µM Ki (DNA-dependent DNA synthesis) 0.43 µM 0.7 µM Source: Steady-state kinetic assays

Pharmacokinetics :

Clinical Efficacy and Resistance

- Resistance profiles overlap (e.g., M184V/I mutations), but lamivudine is more commonly used in HBV co-infection due to broader clinical adoption (87.6% vs. 7.1% in co-infected patients) .

This compound vs. Elvucitabine

- Mechanistic Differences: Elvucitabine, another cytidine analog, exhibits up to 10-fold longer plasma half-life and superior potency against common resistance mutations (e.g., K65R, M184V) . Both inhibit HIV-RT via chain termination, but elvucitabine’s prolonged half-life may reduce dosing frequency in future regimens .

This compound/Tenofovir vs. Other NRTI Backbones

Tenofovir DF + this compound vs. Zidovudine + Lamivudine

- In a 517-patient RCT, this compound/tenofovir demonstrated superior virologic suppression at 48 weeks (84% vs. 73% achieving <400 copies/mL) and fewer adverse events (4% vs. 9% discontinuation rate) .

- CD4+ recovery was significantly higher with this compound/tenofovir (190 vs. 158 cells/mm³) .

Abacavir + Lamivudine vs. Tenofovir + this compound

- In the HEAT study, both backbones showed equivalent efficacy with lopinavir/ritonavir (RR 0.98, 95% CI 0.94–1.03) . However, abacavir/lamivudine had higher virologic failure rates in patients with baseline HIV RNA >100,000 copies/mL .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying emtricitabine in biological matrices, and how can their validity be assessed?

High-performance liquid chromatography (HPLC) with UV detection and voltammetric methods are commonly used. For example, electroanalytical techniques like differential pulse voltammetry (DPV) on carbon-based electrodes enable sensitive detection in serum or plasma . Method validation should follow ICH guidelines, including parameters like linearity (1–50 µg/mL), precision (RSD <5%), recovery (>95%), and stability under storage conditions. Cross-validate results with mass spectrometry (LC-MS/MS) for confirmation .

Q. How should this compound stability studies be designed to evaluate degradation under varying storage conditions?

Design accelerated stability tests at 40°C/75% relative humidity (ICH Q1A) and monitor degradation products via HPLC-UV. Track changes in potency (≤5% deviation from baseline) and identify impurities using NMR or high-resolution MS. Include photostability testing (ICH Q1B) with controlled UV exposure . For long-term stability, store samples at -20°C and assess monthly for 24 months .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/ingestion; if exposed, rinse skin with water for 15 minutes and seek medical evaluation. Store this compound in airtight containers at 2–8°C, segregated from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound half-life values across pharmacokinetic studies?

Variability in half-life (e.g., 10 h vs. 20 h ) may arise from differences in patient renal function, assay sensitivity, or metabolic interactions. Use non-compartmental pharmacokinetic modeling (e.g., PKSolver software ) with stratified cohorts (e.g., renal impairment subgroups). Validate findings against population pharmacokinetic models that adjust for covariates like creatinine clearance .

Q. What methodologies are effective for characterizing and quantifying this compound process-related impurities during synthesis?

Employ orthogonal techniques:

- HPLC-PDA with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities like this compound dimer (MW 506.50) or cis/trans cyclic impurities (MW 248.23) .

- LC-QTOF-MS for structural elucidation of unknown degradants .

- Chiral chromatography to resolve enantiomers (e.g., 2-epi-emtricitabine) . Reference standards must comply with USP/EP monographs, and impurity thresholds should align with ICH Q3A/B guidelines (<0.15% for unidentified impurities) .

Q. How can in vitro models be optimized to study this compound’s mechanism of action against drug-resistant HIV strains?

Use site-directed mutagenesis to engineer viral reverse transcriptase (RT) mutations (e.g., M184V). Perform enzyme inhibition assays (IC50 determination) with radiolabeled dNTPs and compare to wild-type RT. Pair with cellular assays in MT-4 cells infected with mutant HIV-1, measuring EC50 via plaque reduction . Validate results using molecular docking simulations to assess this compound-triphosphate binding affinity to mutant RT .

Q. What statistical approaches address confounding variables in observational studies of this compound/tenofovir combination therapies?

Apply propensity score matching to balance covariates (e.g., baseline viral load, CD4+ counts). Use multivariate Cox regression to adjust for time-dependent confounders like renal function changes. For regional disparities in prior authorization (PA) requirements (e.g., higher PA rates in Southern U.S. ), conduct geospatial analysis with Poisson regression to identify policy-driven barriers .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers analyze contradictory data on this compound’s renal toxicity in long-term studies?

Stratify cohorts by baseline renal function (eGFR <90 vs. ≥90 mL/min) and adjust for concomitant nephrotoxic agents (e.g., NSAIDs). Use mixed-effects models to account for intra-patient variability. For conflicting results (e.g., Study 102 vs. 103 ), perform meta-analysis with random-effects models and assess heterogeneity via I² statistics .

Q. What criteria define clinically relevant drug-drug interactions (DDIs) involving this compound in pharmacokinetic studies?

Use the FDA’s DDI guidance: a ≥30% change in AUC or Cmax indicates clinical significance. For example, this compound’s interaction with probenecid (organic anion transporter inhibition) requires dose adjustment if AUC increases by >50% . Validate findings using physiologically based pharmacokinetic (PBPK) models .

Properties

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040129 | |

| Record name | Emtricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off white powder, White solid from ether and methanol | |

CAS No. |

143491-57-0, 143491-54-7 | |

| Record name | Emtricitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143491-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emtricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMTRICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMTRICITABINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138, 136-140 °C, 136 - 140 °C | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.